![molecular formula C19H19NO4 B2671942 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone CAS No. 2034447-31-7](/img/structure/B2671942.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethanone” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, and a 4-hydroxyphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized from salicylic acids and acetylenic esters . The reaction is mediated by CuI and NaHCO3 in acetonitrile .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a benzodioxole, which is a type of aromatic ether. The pyrrolidin-1-yl group is a type of secondary amine, and the 4-hydroxyphenyl group is a type of phenol .Applications De Recherche Scientifique
Anticancer Activity
Benzo[d][1,3]dioxole-5-ol acetate has demonstrated promising anticancer potential. Researchers have investigated its effects on cancer cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Mechanistically, it may interfere with key signaling pathways involved in cancer progression, making it a candidate for further exploration in cancer therapy .
Anti-inflammatory Properties
The compound exhibits anti-inflammatory activity by modulating inflammatory mediators and cytokines. It could be valuable in treating inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Researchers are actively studying its mechanisms of action and potential clinical applications .
Neuroprotective Effects
Benzo[d][1,3]dioxole-5-ol acetate has shown neuroprotective properties in preclinical studies. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. These findings suggest its potential use in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Antimicrobial Activity
Preliminary investigations indicate that this compound possesses antimicrobial properties. It inhibits the growth of bacteria, fungi, and even some drug-resistant strains. Researchers are exploring its application as an alternative to existing antimicrobial agents .
Cardiovascular Applications
Studies have hinted at cardiovascular benefits associated with benzo[d][1,3]dioxole-5-ol acetate. It may improve endothelial function, reduce oxidative stress, and enhance vascular health. These effects could be relevant in preventing or managing cardiovascular diseases .
Drug Delivery Systems
Researchers are investigating the compound’s potential as a drug carrier or delivery system. Its unique structure allows for modification, enabling targeted drug delivery to specific tissues or cells. By conjugating therapeutic agents to this scaffold, scientists aim to enhance drug efficacy and minimize side effects .
Propriétés
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(4-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-16-4-1-13(2-5-16)9-19(22)20-8-7-15(11-20)14-3-6-17-18(10-14)24-12-23-17/h1-6,10,15,21H,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPWMHCGZCYDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

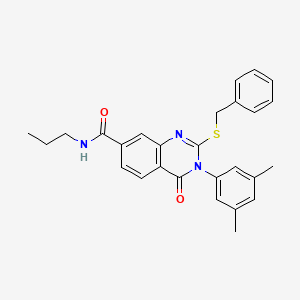
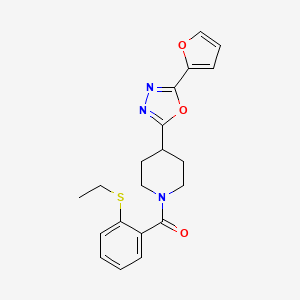

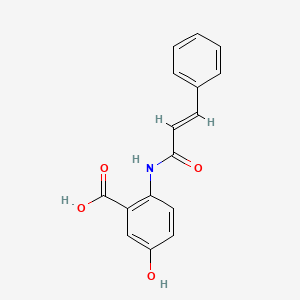
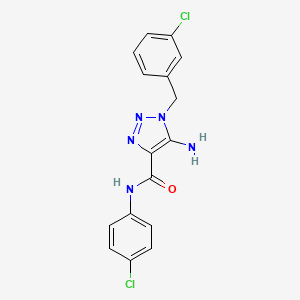
![2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2671867.png)
![6-isobutyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671868.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxyacetamide](/img/structure/B2671874.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2671875.png)
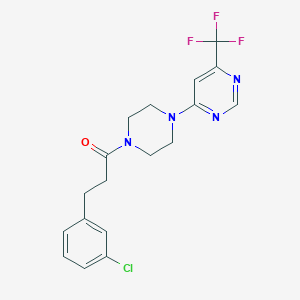

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2671879.png)
